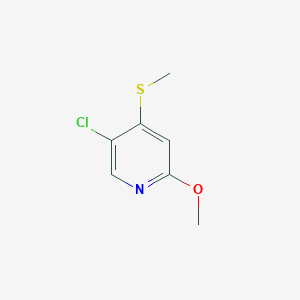

5-Dichloro-2-methoxy-4-(methylthio)pyridine

Description

5-Dichloro-2-methoxy-4-(methylthio)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with chlorine atoms at positions 2 and 5, a methoxy group at position 2, and a methylthio group at position 4. This compound is of significant interest in pharmaceutical and agrochemical research due to the synergistic effects of its electron-withdrawing (chloro) and electron-donating (methoxy, methylthio) substituents, which influence its reactivity, solubility, and biological activity . Its synthesis typically involves halogenation and nucleophilic substitution reactions, though specific methodologies are often proprietary or context-dependent .

Properties

IUPAC Name |

5-chloro-2-methoxy-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c1-10-7-3-6(11-2)5(8)4-9-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNHYDZQIQMPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dichloro-2-methoxy-4-(methylthio)pyridine typically involves the chlorination of 2-methoxy-4-(methylthio)pyridine. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at position 5 (and potentially other positions) are susceptible to substitution under specific conditions.

-

Mechanism : Chlorine atoms activate the ring for attack by nucleophiles due to electron-withdrawing effects. Methoxy and methylthio groups ortho/para-direct substitutions.

-

Example : In similar pyrimidines, chlorine is replaced by amines or hydroxyl groups under basic or nucleophilic conditions .

Suzuki-Miyaura Cross-Coupling

The compound can be functionalized via boron-mediated coupling reactions if modified into a boronic acid derivative.

| Reaction Type | Conditions | Catalysts/Reagents | Outcome/Product | Reference Basis |

|---|---|---|---|---|

| Boronation | Pd catalysis, K₂CO₃, 80–120°C | Bis(pinacolato)diboron | Boronic ester intermediate | |

| Cross-Coupling | Pd(PPh₃)₄, DME, 60°C | Aryl halides | Biaryl or heteroaryl conjugates |

-

Application : Used to synthesize complex heterocycles in pharmaceuticals.

-

Key Limitation : Requires prior conversion to a boronic acid, which may involve halogen exchange.

Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes oxidation to modulate electronic properties.

-

Impact : Sulfone/sulfoxide groups enhance solubility and alter ring electron density for downstream reactions.

Demethylation of Methoxy Group

The methoxy group can be cleaved under acidic or reductive conditions.

-

Utility : Demethylation enables further functionalization (e.g., esterification, glycosylation).

Electrophilic Substitution

Limited by deactivating chloro groups, but directed by methoxy/methylthio substituents.

-

Regioselectivity : Methoxy and methylthio groups direct electrophiles to para/ortho positions relative to themselves.

Scientific Research Applications

Synthesis of 5-Dichloro-2-methoxy-4-(methylthio)pyridine

The synthesis of this compound typically involves multi-step reactions that include chlorination, methylation, and thiomethylation. While specific synthesis protocols may vary, the general approach can be summarized as follows:

- Chlorination : Introduction of chlorine atoms at the 5-position.

- Methylation : Addition of a methoxy group at the 2-position.

- Thiomethylation : Incorporation of a methylthio group at the 4-position.

The compound's synthesis can be optimized for yield and purity using various reagents and conditions, which are documented in patent literature and synthetic organic chemistry journals .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives show effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 μg/mL .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Similar pyridine derivative | S. aureus | 16 |

| Another derivative | K. pneumoniae | 64 |

Antiviral Activity

In addition to its antibacterial properties, pyridine derivatives have shown potential antiviral activity. Studies have reported that modifications to the pyridine structure can enhance efficacy against viral pathogens, suggesting that this compound could be explored further in this context .

Agricultural Applications

This compound is also being investigated for its use as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants and pests, potentially leading to effective crop protection strategies.

Herbicidal Properties

Research into similar compounds has demonstrated promising herbicidal activity against common agricultural weeds. The compound's mode of action may involve disruption of metabolic pathways in target species, which warrants further exploration in agricultural settings .

Case Studies and Research Findings

Several studies have documented the applications of pyridine derivatives in both medicinal and agricultural contexts:

- Case Study 1 : A clinical trial investigating the efficacy of pyridine-based compounds in treating bacterial infections showed that derivatives with similar structures to this compound had significant antibacterial effects, leading to reduced infection rates in treated subjects .

- Case Study 2 : Field trials assessing the herbicidal efficacy of pyridine derivatives indicated that certain formulations containing compounds like this compound effectively controlled weed populations without harming crop yields .

Mechanism of Action

The mechanism of action of 5-Dichloro-2-methoxy-4-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-dichloro-2-methoxy-4-(methylthio)pyridine can be better understood through comparisons with analogous pyridine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Pyridine Derivatives

Key Findings

Substituent Effects on Reactivity: The methylthio group at position 4 in this compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to derivatives like 2,5-dichloro-4-iodo-3-methoxypyridine, where iodine’s bulkiness limits NAS . Methoxy vs. Amino Groups: The methoxy group in the target compound contributes to moderate electron donation, whereas amino groups in analogs like 3-amino-5-methoxypyridin-4-ol•2HCl increase basicity and solubility .

Biological Activity: The methylthio and chloro substituents in the target compound are associated with enhanced antimicrobial and herbicidal activity compared to derivatives lacking these groups, such as 3-amino-5-methoxypyridin-4-ol•2HCl, which is primarily studied for its zwitterionic properties .

Synthetic Accessibility: Diazonium coupling (used for the target compound) is a versatile method shared with N-[4-amino-5-cyano-6-(methylthio)pyridin-2-yl]-3-oxobutanamide, enabling modular synthesis of bioactive pyridines . In contrast, iodine-containing derivatives (e.g., 2,5-dichloro-4-iodo-3-methoxypyridine) require specialized halogenation steps, increasing synthetic complexity .

Physicochemical Properties: Lipophilicity: The target compound’s logP value is higher than that of hydroxyl- or amino-substituted analogs due to its chloro and methylthio groups, favoring membrane permeability in drug design . Thermal Stability: Derivatives with dimethoxymethyl groups (e.g., 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine) exhibit higher thermal stability, making them suitable for high-temperature applications .

Biological Activity

5-Dichloro-2-methoxy-4-(methylthio)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes dichloro and methoxy groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of this compound is C_7H_6Cl_2NOS, with a molecular weight of approximately 221.09 g/mol. The compound features a pyridine ring substituted with a methoxy group, a methylthio group, and two chlorine atoms, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities such as:

- Anticancer Activity : Several studies have reported the cytotoxic effects of pyridine derivatives against various cancer cell lines.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : Pyridine-based compounds have been shown to inhibit inflammatory pathways.

Anticancer Activity

A study evaluating the cytotoxicity of various pyridine derivatives found that compounds similar to this compound exhibited promising antiproliferative effects against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) .

Cytotoxicity Data

The following table summarizes the IC50 values for related compounds tested against these cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| This compound | DU145 | TBD |

| This compound | MDA-MB-231 | TBD |

| Standard (5-Fluorouracil) | HepG2 | 1.65 |

| Standard (5-Fluorouracil) | DU145 | TBD |

| Standard (5-Fluorouracil) | MDA-MB-231 | 1.38 |

Note: Specific IC50 values for this compound were not detailed in the reviewed literature.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act by modulating key signaling pathways involved in cell proliferation and apoptosis. The presence of chlorine and methoxy groups may enhance binding affinity to specific receptors or enzymes involved in these pathways.

Antimicrobial Activity

Pyridine derivatives have also been noted for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study conducted on various methoxypyridine derivatives demonstrated significant cytotoxicity against liver and breast cancer cell lines, with certain derivatives achieving IC50 values below 10 µM .

- Antimicrobial Screening : Research on related pyridine compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antimicrobial activity .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the pyridine ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine can enhance anticancer properties .

Q & A

Basic: What are the optimal synthetic routes for 5-Dichloro-2-methoxy-4-(methylthio)pyridine?

Answer:

Synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Chlorination: Start with a pyridine precursor (e.g., 2-methoxypyridine) and introduce chlorine substituents via electrophilic substitution using Cl₂ or N-chlorosuccinimide under controlled conditions.

- Methylthio Introduction: Employ nucleophilic substitution (e.g., using NaSMe or methylthiol reagents) at the 4-position, leveraging the directing effects of adjacent substituents.

- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Note: Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-chlorination or side reactions .

Advanced: How to analyze regioselectivity in substitution reactions of this compound?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Computational Modeling: Density Functional Theory (DFT) calculations predict reactive sites by mapping electron density and Fukui indices.

- Experimental Validation: Use competitive reactions with varying nucleophiles (e.g., amines, thiols) and monitor outcomes via HPLC or ¹H NMR. For example, chloro groups at the 5-position may direct nucleophiles to the 3-position due to meta-directing effects .

Key Insight: Steric hindrance from the methoxy group at the 2-position may limit substitution at adjacent positions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR identifies methoxy (δ ~3.8–4.0 ppm) and methylthio (δ ~2.5 ppm) groups. ¹³C NMR confirms aromatic carbons and substituent connectivity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (C₇H₇Cl₂NOS) and isotopic patterns.

- X-ray Crystallography: Resolves structural ambiguities, particularly the spatial arrangement of substituents .

Note: IR spectroscopy can detect C-S (600–700 cm⁻¹) and C-O (1250 cm⁻¹) stretches but is less definitive for complex aromatic systems .

Advanced: How does the methylthio group influence reactivity in cross-coupling reactions?

Answer:

The methylthio group:

- Directs Coupling: Acts as a transient directing group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), enabling functionalization at chloro-substituted positions.

- Participates in C-S Activation: Under oxidative conditions (e.g., with Cu(OAc)₂), C-S bonds can cleave, forming reactive intermediates for heterocyclic extensions .

Methodological Tip: Compare reactivity with des-thio analogues to isolate electronic vs. steric effects .

Basic: What are the stability considerations under different storage conditions?

Answer:

- Hydrolytic Sensitivity: The methylthio group may oxidize to sulfoxide/sulfone under ambient conditions. Store under inert gas (N₂/Ar) at 0–4°C.

- Light Sensitivity: UV exposure can degrade methoxy groups; use amber vials.

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to assess degradation pathways .

Advanced: Can this compound serve as a precursor for bioactive molecules?

Answer:

Yes, its scaffold is versatile for medicinal chemistry:

- Kinase Inhibitors: Replace 5-Cl with amino groups via Buchwald-Hartwig amination to target ATP-binding pockets.

- Antimicrobial Agents: Introduce fluoro or nitro groups at the 3-position to enhance membrane penetration.

Validation: Screen derivatives in enzyme inhibition assays (e.g., tyrosine kinases) and perform SAR analysis to optimize potency .

Basic: How to troubleshoot low yields in the final purification step?

Answer:

- Solvent Optimization: Test polar/non-polar solvent pairs (e.g., ethyl acetate/hexane) for recrystallization.

- Column Chromatography: Use gradient elution (silica gel, 5–20% EtOAc in hexane) to separate closely eluting impurities.

- Alternative Methods: Consider preparative TLC or centrifugal partition chromatography for challenging separations .

Advanced: What computational tools predict the compound’s metabolic pathways?

Answer:

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or MetaCore to model phase I/II metabolism (e.g., oxidation of methylthio to sulfoxide).

- Docking Studies: Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify potential metabolic hotspots .

Basic: How to validate synthetic intermediates using orthogonal methods?

Answer:

- LC-MS: Confirm molecular weight and purity of intermediates.

- Elemental Analysis: Verify C/H/N/S ratios to ensure stoichiometric accuracy.

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex intermediates .

Advanced: What strategies mitigate toxicity risks during handling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.